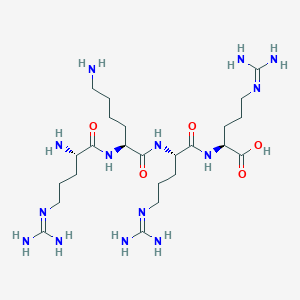

L-Arginyl-L-lysyl-L-arginyl-L-arginine

Description

Structure

2D Structure

Properties

CAS No. |

160188-85-2 |

|---|---|

Molecular Formula |

C24H50N14O5 |

Molecular Weight |

614.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C24H50N14O5/c25-10-2-1-7-15(36-18(39)14(26)6-3-11-33-22(27)28)19(40)37-16(8-4-12-34-23(29)30)20(41)38-17(21(42)43)9-5-13-35-24(31)32/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1 |

InChI Key |

PJPAIFQLEURABW-QAETUUGQSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization Techniques for L Arginyl L Lysyl L Arginyl L Arginine

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for the Tetrapeptide

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. peptide.compeptide.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly used approach due to its milder reaction conditions compared to Boc/Bzl chemistry. researchgate.netluxembourg-bio.com The synthesis of an arginine-rich sequence like Arg-Lys-Arg-Arg requires specific considerations to overcome challenges such as aggregation and difficult coupling reactions. sigmaaldrich.cnresearchgate.net

Resin Selection and Loading Strategies for L-Arginyl-L-lysyl-L-arginyl-L-arginine Synthesis

The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide. peptide.com

For a C-terminal amide: Rink Amide resin is a standard choice. It is an acid-labile linker that yields a peptide amide upon cleavage with trifluoroacetic acid (TFA). rsc.org

For a C-terminal carboxylic acid: Wang resin is commonly used, though loading the first amino acid can be challenging. nih.gov

For synthesizing long or difficult peptides, a resin with a low loading capacity (e.g., 0.1 to 0.4 mmol/g) is recommended to minimize interchain aggregation. sigmaaldrich.cn Given the short length of the tetrapeptide, a standard loading resin (0.5 to 0.8 mmol/g) is generally suitable.

| Resin Type | C-Terminal Functionality | Cleavage Condition | Recommended For |

| Rink Amide | Amide (-CONH₂) | Concentrated TFA | Standard synthesis of peptide amides. |

| Wang Resin | Carboxylic Acid (-COOH) | Concentrated TFA | Standard synthesis of peptide acids; often purchased pre-loaded. |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (-COOH) | Mildly acidic (1-3% TFA) | Synthesis of fully protected peptide fragments. |

This table summarizes common resins used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) applicable to the tetrapeptide synthesis.

Coupling Reagents and Reaction Conditions for Challenging Sequences

The presence of three arginine residues, protected by bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups, can cause significant steric hindrance, potentially leading to incomplete coupling reactions. chempep.com To ensure high yields and purity, potent coupling reagents and optimized reaction conditions are essential.

Commonly used coupling reagents include aminium/uronium salts like HBTU and HATU, or phosphonium salts like PyBOP. researchgate.net HATU is often preferred for difficult couplings due to its high reactivity and ability to minimize racemization. researchgate.net Carbodiimide reagents such as DIC, used in conjunction with an additive like OxymaPure, also provide efficient activation.

To overcome the challenges of this sequence:

Double Coupling: Performing the coupling reaction twice for the arginine residues can help drive the reaction to completion. sigmaaldrich.cn

Microwave-Assisted SPPS (MA-SPPS): The application of microwave energy can significantly accelerate both coupling and deprotection steps, enhance reaction efficiency, and disrupt peptide aggregation. biotage.comnih.govambiopharm.com However, conditions must be carefully controlled, as elevated temperatures can increase the risk of side reactions like γ-lactam formation during arginine activation. sigmaaldrich.cn

| Coupling Reagent | Type | Key Advantages |

| HATU | Aminium Salt | High reactivity, fast coupling, low racemization. Effective for sterically hindered amino acids. |

| HBTU | Aminium Salt | Efficient and widely used, cost-effective. |

| PyBOP | Phosphonium Salt | High coupling efficiency, particularly for difficult sequences. |

| DIC/OxymaPure | Carbodiimide/Additive | Low racemization, generates soluble byproducts. |

This table compares high-efficiency coupling reagents suitable for synthesizing challenging, arginine-rich peptide sequences.

Solution-Phase Peptide Synthesis Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis (SPS) remains a viable method, particularly for large-scale industrial production. wikipedia.orgnih.gov In SPS, protected amino acids are coupled sequentially in a suitable organic solvent. After each step, the intermediate product must be isolated and purified before proceeding to the next coupling, making the process more laborious and time-consuming than SPPS. nih.govresearchgate.net

For a short peptide like Arg-Lys-Arg-Arg, a repetitive solution-phase synthesis (RSPS) could be employed. This modern approach aims to simplify the process by using standardized coupling and isolation procedures, often involving precipitation and extraction to purify intermediates without the need for chromatography at each step. acs.org The use of highly reactive activating agents, such as the biomimetic cyclic propylphosphonic anhydride (T3P®), can facilitate rapid and efficient peptide bond formation in solution. nih.gov

Enzymatic Peptide Synthesis Methodologies for the Tetrapeptide

Enzymatic peptide synthesis offers a green chemistry alternative to traditional chemical methods, operating under mild, aqueous conditions and providing high stereoselectivity. rsc.org This method typically utilizes proteases, such as trypsin or papain, in reverse, to catalyze the formation of peptide bonds. Trypsin, which specifically cleaves after lysine (B10760008) and arginine residues, can also be used to ligate peptide fragments containing these amino acids at the C-terminus under controlled conditions. khanacademy.org

The synthesis of Arg-Lys-Arg-Arg could potentially be approached by a chemoenzymatic strategy, where chemically synthesized fragments are joined together enzymatically. rsc.org For example, dipeptide fragments could be synthesized and then ligated to form the final tetrapeptide. However, controlling the reaction equilibrium to favor synthesis over hydrolysis remains a significant challenge.

Advanced Purification Strategies for High Purity this compound

The high density of positive charges in the Arg-Lys-Arg-Arg tetrapeptide makes its purification challenging. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides. bachem.compeptide.com

Stationary Phase: A C18-modified silica column is the most common choice for peptide purification. jove.com

Gradient Optimization: The purification process starts with a high concentration of the aqueous solvent to elute polar impurities. The proportion of acetonitrile is then gradually increased to desorb and elute the target peptide. bachem.com For a highly hydrophilic peptide like Arg-Lys-Arg-Arg, a shallow gradient starting at a low percentage of acetonitrile is required for optimal separation from closely eluting impurities. peptide.com

After purification, fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white, fluffy powder, typically as a TFA salt. peptide.comjove.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for peptide purification, separating molecules based on their hydrophobicity. americanpeptidesociety.org The target peptide, this compound, is exceptionally hydrophilic due to the three arginine and one lysine residues, which are protonated and positively charged at acidic pH. This characteristic necessitates careful optimization of RP-HPLC parameters to achieve adequate retention and separation from synthetic impurities.

The primary separation mechanism in RP-HPLC involves the partitioning of the peptide between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. pepdd.com Hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. americanpeptidesociety.org For highly hydrophilic peptides, achieving sufficient retention to separate them from the solvent front and from closely related impurities is a significant challenge.

Optimization strategies focus on several key parameters:

Gradient Elution: A shallow gradient of the organic modifier, typically acetonitrile (ACN), is crucial. A slow, gradual increase in ACN concentration allows for the effective resolution of hydrophilic species that would otherwise elute very early in the run. nih.gov Optimizing the initial ACN concentration in the loading buffer is also vital; reducing the ACN content from a standard 5% to 2% can significantly enhance the recovery of hydrophilic peptides that might be lost during the loading and desalting steps. nih.gov

Stationary Phase Selection: Wide-pore silica-based columns (e.g., 300 Å) are standard for peptide separations as they allow large molecules to fully access the bonded stationary phase. hplc.eu While C18 is the most common phase, columns with shorter alkyl chains (e.g., C8 or C4) or different chemistries can offer alternative selectivity that may be advantageous for separating specific impurities. pepdd.comharvardapparatus.com

Temperature: Increasing the column temperature can be a useful tool to decrease mobile phase viscosity, improve peak efficiency, and reduce retention times. researchgate.net

| Parameter | Consideration | Typical Condition for this compound | Rationale |

|---|---|---|---|

| Stationary Phase | Pore size and alkyl chain length | Wide-pore (300 Å) C18 or C8 silica | Allows full access for the peptide to the hydrophobic surface, preventing size-exclusion effects. hplc.eu |

| Mobile Phase A | Aqueous buffer with ion-pairing agent | 0.1% Trifluoroacetic Acid (TFA) in Water | Forms ion pairs with basic residues, increasing retention and improving peak shape. hplc.eu |

| Mobile Phase B | Organic modifier with ion-pairing agent | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Elutes the peptide from the column by increasing mobile phase hydrophobicity. pepdd.com |

| Gradient | Slope and initial %B | Shallow gradient (e.g., 0-30% B over 30 min) with low initial %B (0-2%) | Provides sufficient resolution for early-eluting, hydrophilic compounds. nih.gov |

| Loading Conditions | Solvent composition of the sample | Sample dissolved in Mobile Phase A or low % ACN | Prevents premature elution and loss of the hydrophilic peptide during sample loading. nih.gov |

Ion-Exchange Chromatography for Charged Peptide Purification

Ion-Exchange Chromatography (IEC) is a powerful technique that separates molecules based on their net surface charge. americanpeptidesociety.org Given that this compound possesses a high positive charge at pH values below the pKa of its side chains (pKa of Lys ~10.5, Arg ~12.5), Cation-Exchange Chromatography (CEC) is an exceptionally effective purification method. pepdd.com

In CEC, the stationary phase consists of a solid support functionalized with negatively charged groups (e.g., sulfopropyl or carboxymethyl). pepdd.com At an appropriate pH (typically pH < 9), the positively charged tetrapeptide binds strongly to this negatively charged resin. americanpeptidesociety.org Impurities that are neutral, negatively charged, or less positively charged will either flow through the column or bind less tightly, allowing for an initial, efficient separation. gilson.com

| Step | Procedure | Purpose |

|---|---|---|

| 1. Column Equilibration | Wash the cation-exchange column with a low-ionic-strength buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). | Prepares the negatively charged stationary phase for peptide binding. |

| 2. Sample Loading | Dissolve the crude peptide in the equilibration buffer and load it onto the column. | The positively charged tetrapeptide binds to the resin, while some impurities may pass through. pepdd.com |

| 3. Washing | Wash the column with several volumes of equilibration buffer. | Removes unbound and weakly bound impurities. gilson.com |

| 4. Elution | Apply a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the buffer). | Displaces the bound peptide; highly charged species elute at higher salt concentrations. polypeptide.com |

| 5. Fraction Collection | Collect fractions and analyze via analytical RP-HPLC or UV absorbance to identify those containing the pure peptide. | Isolates the target peptide for further processing or analysis. |

Countercurrent Chromatography Techniques

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that functions without a solid stationary support, thereby eliminating issues of irreversible sample adsorption and improving recovery. wikipedia.org The technique relies on partitioning a solute between two immiscible liquid phases. One phase is held stationary by a centrifugal field, while the other, mobile phase is pumped through it. wikipedia.org

This method is particularly advantageous for the preparative purification of peptides, offering high loading capacity. tandfonline.com It is well-suited for peptides that may pose challenges in RP-HPLC due to extreme hydrophilicity or hydrophobicity. tandfonline.com The success of a CCC separation is critically dependent on the selection of an appropriate biphasic solvent system. The ideal system provides a partition coefficient (K), defined as the solute concentration in the stationary phase divided by its concentration in the mobile phase, that is favorable for separation, often close to 1. tandfonline.com

For a highly polar and water-soluble peptide like this compound, finding a suitable solvent system can be challenging. tandfonline.com Aqueous two-phase systems (ATPS), often composed of a polymer (like polyethylene glycol) and a salt (like potassium phosphate), can be effective for biological purifications. researchgate.net Another common solvent system family for peptides is butanol/acetic acid/water (BAW) in various ratios. tandfonline.com The versatility of CCC allows for operation in either normal-phase or reversed-phase mode simply by switching which liquid phase is designated as stationary versus mobile. wikipedia.org

Comprehensive Spectroscopic and Chromatographic Characterization Beyond Basic Identification

Following purification, a suite of advanced analytical techniques is employed to confirm the identity, structure, and purity of this compound with a high degree of confidence.

High-Resolution Mass Spectrometry (HRMS) for Sequence Verification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, which are indispensable for peptide characterization. researchgate.net Unlike standard mass spectrometry, HRMS can measure the mass of a molecule with sufficient accuracy (typically <5 ppm) to help determine its elemental composition, lending high confidence to its identification. nih.gov

For sequence verification, HRMS is often coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the peptide ion is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. waters.com The fragmentation typically occurs along the peptide backbone, producing characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide and unambiguous confirmation of the this compound sequence. nih.gov

HRMS is also a superior tool for impurity profiling. Its high sensitivity and resolving power enable the detection and identification of low-level impurities that may co-elute with the main product during chromatography. rsc.org Common synthesis-related impurities, such as deletion sequences (e.g., Arg-Lys-Arg) or peptides with incomplete deprotection of side chains, can be readily identified by their precise mass, which will differ from the target peptide. waters.com

| Compound | Sequence | Molecular Formula | Monoisotopic Mass (Da) | Mass Difference (Da) |

|---|---|---|---|---|

| Target Peptide | Arg-Lys-Arg-Arg | C24H51N13O5 | 629.4191 | - |

| Deletion Impurity | Arg-Lys-Arg | C18H39N11O4 | 473.3187 | -156.1004 (Arginine residue) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nmims.edutricliniclabs.com While a crystal structure provides a static picture, NMR reveals the ensemble of conformations that a peptide adopts in its solution environment, which is often more biologically relevant. nmims.edu

For a short, flexible tetrapeptide like this compound, a complete structural determination involves a series of 1D and 2D NMR experiments:

1D ¹H NMR: Provides an initial assessment of sample purity and folding, with dispersed chemical shifts indicating a well-structured peptide. tricliniclabs.com

2D TOCSY (Total Correlation Spectroscopy): Used to identify the complete proton spin systems of each of the four amino acid residues. tricliniclabs.com

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. These through-space correlations are the primary source of information for determining the peptide's 3D fold. nmims.edutricliniclabs.com

Heteronuclear Experiments (HSQC, HMBC): If isotopic labeling (¹³C, ¹⁵N) is employed, these experiments correlate protons with their attached carbon or nitrogen atoms, which greatly aids in resolving ambiguity during the assignment process. tricliniclabs.com

For this highly charged and flexible tetrapeptide, the NMR data would likely indicate a predominantly random coil state in aqueous solution, characterized by a narrow chemical shift dispersion. However, analysis of NOE patterns and coupling constants can reveal local conformational preferences, such as a propensity to form turn-like structures. springernature.com

| NMR Experiment | Abbreviation | Information Obtained |

|---|---|---|

| Correlation Spectroscopy | COSY | Identifies protons that are coupled through 2-3 chemical bonds (J-coupling). tricliniclabs.com |

| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a single amino acid's spin system. nmims.edu |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons close in 3D space (< 5 Å), providing distance restraints for structure calculation. tricliniclabs.com |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N). tricliniclabs.com |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Various Environments

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. creative-proteomics.com It measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. The peptide backbone amides are the dominant chromophores in the far-UV region (190-250 nm), and the resulting CD spectrum is highly sensitive to the peptide's secondary structure. springernature.com

Different secondary structures give rise to characteristic CD spectra:

α-helix: Shows strong negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheet: Exhibits a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil: Characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm. americanpeptidesociety.org

For a short and highly charged peptide like this compound, the CD spectrum in a simple aqueous buffer is expected to be characteristic of a random coil or unordered conformation. researchgate.net The true power of CD spectroscopy lies in its ability to monitor conformational changes as a function of the peptide's environment. americanpeptidesociety.org By recording spectra under various conditions—such as different pH values, temperatures, or in the presence of membrane-mimicking environments (e.g., micelles or liposomes) or structure-inducing co-solvents (e.g., trifluoroethanol)—one can determine the peptide's conformational plasticity and its potential to adopt ordered structures upon interaction with biological targets.

| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) | Expected for Target Peptide (in water) |

|---|---|---|---|

| α-Helix | ~192 | ~208, ~222 | Unlikely |

| β-Sheet | ~195 | ~217 | Unlikely |

| Random Coil | ~212 (weak) | ~198 | Most Probable americanpeptidesociety.orgresearchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to obtain a "vibrational fingerprint" of this compound. These methods provide detailed insights into the molecular structure, conformation, and the local environment of the peptide's constituent amino acid residues. The vibrational spectrum of a molecule is unique and arises from the absorption or scattering of electromagnetic radiation, which excites molecular vibrations such as stretching, bending, and torsional modes.

In the context of this tetrapeptide, which is rich in arginine residues, specific vibrational modes associated with the guanidinium (B1211019) group of arginine serve as distinctive spectral markers. The infrared spectra of proteins and peptides yield valuable information regarding their backbone and side chain conformations. nih.gov Two-dimensional infrared (2D-IR) spectroscopy is a particularly powerful tool for investigating the dynamics of protein vibrations. nih.gov The CN stretching vibrations of the guanidinium group in the arginine sidechain are a key focus in such analyses. nih.govnih.gov In D₂O, the spectra exhibit two distinct diagonal peaks, indicating nearly degenerate modes that undergo rapid energy transfer. nih.govnih.gov This phenomenon provides a definitive method for identifying arginine residues within larger peptides. nih.govnih.gov

Raman spectroscopy complements IR spectroscopy, offering advantages in studying aqueous solutions due to the weak Raman scattering of water. It is particularly sensitive to the vibrations of non-polar functional groups. For peptides, Raman spectra provide information regarding molecular conformation and can be used as a reference for interpreting the spectra of more complex proteins and biological materials. nih.gov The analysis of Raman spectra of amino acids like L-arginine in aqueous solutions at different pH values reveals changes in the wavenumber and intensity of bands, which correspond to structural changes of the molecule. researchgate.net

Key vibrational bands for peptides containing arginine and lysine are summarized in the table below. These bands are crucial for the structural elucidation of this compound.

Table 1: Characteristic Vibrational Bands for Arginine and Lysine Containing Peptides

| Vibrational Mode | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Assignment |

|---|---|---|---|

| Amide A | ~3300 | ~3300 | N-H stretching |

| Amide I | ~1650 | ~1650 | C=O stretching of the peptide backbone |

| Amide II | ~1550 | ~1550 | N-H bending and C-N stretching |

| Guanidinium Group (Arg) | ~1670, ~1630 | ~1670, ~1630 | C=N stretching and NH₂ scissoring |

| CH₂ Bending | ~1450 | ~1450 | CH₂ scissoring in Arg and Lys side chains |

| Amine Group (Lys) | ~1600, ~3400 | ~1600, ~3400 | NH₂ bending and N-H stretching of the primary amine |

The precise positions of these bands can be influenced by factors such as the peptide's secondary structure (e.g., α-helix, β-sheet, random coil), hydrogen bonding, and the electrostatic environment of the side chains. Therefore, a detailed analysis of the IR and Raman spectra of this compound can provide a comprehensive picture of its conformational state.

Capillary Electrophoresis (CE) for Purity and Charge Heterogeneity Assessment

Capillary Electrophoresis (CE) is a high-resolution analytical technique that is exceptionally well-suited for the purity and charge heterogeneity assessment of peptides like this compound. This method separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge-to-size ratio.

Purity Assessment:

For purity analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. In CZE, a sample is introduced into a narrow capillary filled with a background electrolyte (BGE). When a high voltage is applied, ions migrate towards the electrode of opposite charge. The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages, which in turn leads to high separation efficiency and resolution. This allows for the separation of the target peptide from closely related impurities, such as deletion sequences, insertion sequences, or diastereomers that may arise during synthesis. The limit of quantitation for arginine derivatives can be in the micromolar range using UV absorption and even lower with laser-induced fluorescence detection. nih.gov

Factors influencing the separation in CE include the pH and composition of the BGE, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving baseline separation of the main peptide from its potential impurities.

Charge Heterogeneity Assessment:

CE is a powerful tool for characterizing this charge heterogeneity. creative-proteomics.com Different charge variants will exhibit different electrophoretic mobilities and thus can be separated into distinct peaks. Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique with excellent reproducibility and sensitivity that requires only small sample volumes and can handle complex mixtures. creative-proteomics.com

Table 2: Representative Capillary Electrophoresis Parameters for Peptide Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Capillary | Fused silica, 50-75 µm i.d., 30-60 cm length | Provides the separation channel. |

| Background Electrolyte (BGE) | 25-100 mM phosphate or borate buffer | Maintains pH and conducts current. |

| pH | 2.5 - 9.5 | Controls the charge of the peptide and the electroosmotic flow (EOF). |

| Voltage | 15-30 kV | Drives the separation. |

| Temperature | 20-30 °C | Affects viscosity and migration times. |

| Detection | UV absorbance at 200-214 nm | Monitors the peptide as it passes the detector. |

The resulting electropherogram provides a profile of the charge variants present in the sample. By analyzing the peak areas, the relative abundance of each variant can be quantified, offering a precise measure of the charge purity of the this compound product. This information is critical for ensuring the quality, consistency, and performance of the peptide.

Molecular Recognition and Biomacromolecular Interactions of L Arginyl L Lysyl L Arginyl L Arginine

Interaction Modalities with Nucleic Acids

The interaction of the RKR R tetrapeptide with nucleic acids is primarily governed by the electrostatic attraction between the positively charged side chains of arginine and lysine (B10760008) and the negatively charged phosphate (B84403) backbone of DNA and RNA. However, the specific nature of these interactions, including specificity and structural outcomes, is more nuanced.

DNA Binding Specificity and Electrostatic Contributions

The binding of L-Arginyl-L-lysyl-L-arginyl-L-arginine to DNA is significantly influenced by electrostatic forces. The guanidinium (B1211019) group of arginine and the primary amino group of lysine are protonated at physiological pH, carrying a positive charge that facilitates strong interactions with the phosphate groups of the DNA backbone. wikipedia.org Studies on arginine and lysine-containing peptides have demonstrated their ability to stabilize DNA duplexes. nih.gov

While the interaction is largely electrostatic, there is evidence for a degree of sequence-dependent stability modulation. For instance, arginine and lysine have been shown to differentially stabilize AT-rich versus GC-rich DNA sequences. nih.gov Arginine, in particular, is noted for its ability to form more extensive hydrogen bond networks with the phosphate backbone compared to lysine, which can contribute to tighter DNA compaction. nih.govacs.org Peptides rich in arginine are known to condense DNA more effectively than those rich in lysine. nih.govacs.org The RKR R sequence, with its high arginine content, is therefore expected to be a potent DNA-condensing agent.

Table 1: Comparison of DNA Compaction by Arginine and Lysine Peptides

| Feature | Arginine Peptides | Lysine Peptides |

| DNA Compaction | Stronger attraction, tighter packing | Weaker attraction, larger spacing |

| Interhelical Spacing | Smaller | Significantly larger |

| Binding Interaction | Guanidinium group forms extensive H-bonds with phosphates | Primary amino group interacts with phosphates |

This table is based on general findings from studies comparing poly-arginine and poly-lysine peptides and provides a framework for understanding the likely behavior of arginine-rich peptides like RKR R. nih.govacs.org

RNA Binding Characteristics and Recognition Motifs

This compound is expected to interact strongly with RNA, a characteristic feature of arginine-rich motifs (ARMs). nih.govnih.gov ARMs are found in a variety of RNA-binding proteins and are crucial for processes like RNA processing and transport. nih.gov The binding of arginine-rich peptides to RNA can be highly specific, often recognizing particular structural elements such as bulges and loops in RNA hairpins. nih.govpnas.org

The specificity of these interactions is not solely dependent on the primary sequence of the peptide but also on the three-dimensional structure of the RNA. nih.gov Arginine residues within an ARM can recognize different features of an RNA target. nih.gov The flexibility of the peptide backbone allows it to adopt various conformations to bind to different RNA structures. researchgate.net For the RKR R peptide, it is plausible that it could recognize specific RNA motifs, although the exact nature of these motifs would need to be determined experimentally.

Impact of Nucleic Acid Conformation on Tetrapeptide Association

The conformation of the nucleic acid plays a critical role in its interaction with peptides like RKR R. Arginine-rich peptides often bind to non-canonical RNA structures, inducing conformational changes in the RNA to create specific binding pockets. nih.gov For instance, the binding of some ARMs can lead to the formation of purine-purine mismatches and base triples, which widen the major groove of the RNA, making it more accessible to the peptide. nih.gov

It has been observed that some arginine-rich peptides adopt an α-helical conformation upon binding to their RNA targets. nih.gov This induced fit mechanism suggests a dynamic interplay between the peptide and the nucleic acid. The RKR R tetrapeptide, while short, may exhibit similar behavior, with its binding affinity and specificity being dependent on the pre-existing or induced conformation of the target DNA or RNA.

Structural Basis of this compound-Nucleic Acid Complex Formation

The structural basis for the interaction of arginine-rich peptides with nucleic acids is often centered around the "arginine fork." This refers to the planar, bifurcated guanidinium group of arginine, which can form multiple hydrogen bonds with the phosphate groups on the nucleic acid backbone. This multidentate interaction contributes to the high affinity and stability of the complex.

Peptide-Protein and Peptide-Enzyme Interfacial Binding

The basic and hydrophilic nature of this compound also predisposes it to interact with proteins and enzymes, particularly with those that have negatively charged surface patches.

Protein Surface Recognition and Binding Site Preferences

Peptides can mimic protein surfaces and thereby inhibit protein-protein interactions. wisc.eduacs.org The RKR R tetrapeptide, with its cluster of positive charges, would likely be attracted to protein surfaces rich in acidic residues like glutamate (B1630785) and aspartate. wikipedia.org This type of electrostatic interaction is a common principle in protein-protein recognition.

In the context of enzyme interactions, basic amino acids like arginine and lysine can act as inhibitors. For example, carboxypeptidase H, a prohormone processing enzyme, is competitively inhibited by its products, arginine and lysine. nih.gov Similarly, arginine and lysine have been shown to inhibit the conversion of complement components C3 and B. nih.gov This suggests that the RKR R peptide could potentially act as an inhibitor for enzymes that have basic amino acids as substrates or that possess a negatively charged active site.

Table 2: Potential Protein/Enzyme Interaction Characteristics of RKR R

| Interaction Type | Potential Target Features | Example from Literature |

| Protein Surface Binding | Negatively charged surface patches (rich in Glu, Asp) | Arginine-rich peptides binding to nucleolin acs.org |

| Enzyme Inhibition | Active sites that bind basic amino acids | Inhibition of Carboxypeptidase H by arginine and lysine nih.gov |

This table illustrates potential interaction modes based on the general properties of arginine and lysine and related peptides.

Modulation of Protein-Protein Interaction Networks

This compound and its analogs can modulate protein-protein interaction (PPI) networks, which are crucial for numerous cellular processes. The high density of positive charges allows these peptides to interact with negatively charged domains on protein surfaces, potentially disrupting or stabilizing existing PPIs.

A notable example of such modulation is the inhibition of the estrogen receptor (ER)/coactivator interaction by a cell-permeable stapled peptide designated as R4K1. nih.govnih.gov This peptide, which incorporates a tetra-arginine motif, demonstrates high binding affinity for estrogen receptor α and effectively inhibits the formation of the ER/coactivator complex. nih.govnih.gov This inhibition of a critical PPI subsequently represses gene transcription mediated by the estrogen receptor and inhibits the proliferation of breast cancer cells. nih.govnih.gov The ability of such peptides to distribute throughout the cell and localize in the nucleus further enhances their potential to modulate PPIs involved in gene regulation. nih.govnih.gov

The mechanism of PPI modulation by arginine-rich peptides is often driven by electrostatic interactions. The guanidinium groups of arginine residues can form strong hydrogen bonds and salt bridges with acidic residues (aspartate, glutamate) on protein surfaces. This can lead to conformational changes in the target protein, altering its ability to bind to its native partners.

Table 1: Examples of Protein-Protein Interaction Modulation by Arginine-Rich Peptides

| Peptide/Analog | Target Interaction | Effect | Reference |

| R4K1 (stapled peptide) | Estrogen Receptor α / Coactivator | Inhibition | nih.govnih.gov |

| Arginine-rich motifs | RNA-binding proteins | Modulation of complex formation | General finding |

Investigation of Tetrapeptide as a Substrate or Inhibitor Analogue for Specific Enzymes

The structural similarity of this compound to the natural substrates of certain enzymes suggests its potential to act as either a substrate or an inhibitor. The presence of multiple arginine residues is particularly relevant for enzymes involved in L-arginine metabolism.

For instance, Nitric Oxide Synthase (NOS) utilizes L-arginine to produce nitric oxide, a critical signaling molecule. Arginine analogs are known to act as competitive inhibitors of NOS. nih.gov Similarly, arginase, another key enzyme in L-arginine metabolism, can be inhibited by arginine derivatives. While direct studies on this compound are limited, its potential to interact with the active sites of these enzymes is high due to the presence of multiple arginine residues. The peptide could compete with L-arginine for binding to the catalytic site, thereby inhibiting enzyme activity.

Furthermore, the peptide's potential as a substrate for proteases is an important consideration. The peptide bonds within the tetrapeptide can be recognized and cleaved by various cellular proteases. The rate and specificity of this cleavage would depend on the specific protease and the conformational presentation of the peptide.

Table 2: Potential Enzymatic Interactions of this compound

| Enzyme | Potential Role of Tetrapeptide | Implication | Reference |

| Nitric Oxide Synthase (NOS) | Inhibitor | Reduced nitric oxide production | nih.gov |

| Arginase | Inhibitor | Altered urea (B33335) cycle and polyamine synthesis | General finding |

| Proteases | Substrate | Peptide degradation and turnover | General finding |

Allosteric Modulation Mechanisms of Protein Function by the Tetrapeptide

Beyond direct interaction at active sites, this compound may exert its effects through allosteric modulation. Allosteric regulation involves the binding of a modulator to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity.

The binding of L-arginine itself is known to allosterically inhibit certain enzymes, such as N-acetyl-L-glutamate synthase (NAGS). nih.gov The binding of L-arginine to a regulatory domain on NAGS induces a significant conformational change that is transmitted to the active site, leading to a decrease in enzymatic activity. nih.gov It is plausible that a short, flexible peptide like this compound could bind to allosteric sites on various proteins. The multiple arginine and lysine residues could engage in a network of interactions with an allosteric pocket, triggering a conformational cascade that modulates the protein's function.

The development of peptide-based allosteric modulators is a growing area of research, as they can offer higher specificity and fewer side effects compared to orthosteric inhibitors. nih.govnih.gov The ability of arginine-rich peptides to interact with diverse protein surfaces makes them promising candidates for the discovery of novel allosteric modulators.

Membrane Interaction Mechanisms and Translocation Potential

The defining characteristic of cell-penetrating peptides like this compound is their ability to traverse cellular membranes, a process governed by a complex series of interactions.

Interaction with Model Lipid Bilayers and Biological Membranes

The initial step in membrane translocation is the interaction of the tetrapeptide with the cell surface. The positively charged arginine and lysine residues play a crucial role in the electrostatic attraction to the negatively charged components of biological membranes, such as phospholipids (B1166683) and proteoglycans. nih.govnih.gov

Studies with arginine-rich peptides have shown that the guanidinium group of arginine forms strong, bidentate hydrogen bonds with the phosphate groups of lipids, leading to a robust interaction with the membrane surface. nih.gov This interaction is generally stronger for arginine than for lysine. nih.gov Molecular dynamics simulations have revealed that arginine can attract a significant number of water molecules and lipid head groups into the bilayer, causing local membrane perturbations. nih.gov

Mechanisms of Membrane Permeabilization and Pore Formation

Following the initial binding, arginine-rich peptides can permeabilize the membrane, creating transient pathways for their entry. Several models have been proposed to explain this phenomenon, including the formation of transient toroidal pores. nih.gov In this model, the peptides induce a curvature in the lipid bilayer, causing the lipid monolayers to bend and form a continuous pore lined by both the peptides and lipid headgroups. nih.gov

The ability of arginine to induce such pores is attributed to its strong interaction with phosphate groups and its capacity to pull water into the hydrophobic core of the membrane. nih.gov This destabilizes the bilayer structure and facilitates the formation of a transient, water-filled channel. The concentration of the peptide at the membrane surface is a critical factor in pore formation, with a threshold concentration often required to induce significant permeabilization. nih.gov

While shorter peptides like R4 are less efficient at inducing membrane leakage compared to their longer counterparts, they are still capable of causing some level of membrane perturbation. nih.gov The lower efficiency is likely due to a reduced capacity to induce the necessary membrane curvature and stabilization of the pore structure.

Cellular Uptake Pathways and Endosomal Escape Strategies for the Tetrapeptide

The cellular uptake of this compound and other CPPs can occur through two main pathways: direct translocation across the plasma membrane and endocytosis. nih.govresearchgate.net

Direct translocation is thought to occur for some CPPs, particularly at higher concentrations, and is often mediated by the transient pore formation described above. However, for many CPPs, especially when attached to larger cargo molecules, endocytosis is the predominant mechanism of entry. nih.govresearchgate.net This involves the engulfment of the peptide into vesicles that bud off from the plasma membrane.

A major hurdle for the biological activity of endocytosed CPPs is their entrapment within endosomes. elifesciences.orgnih.govebi.ac.ukbiorxiv.orgresearchgate.netgoogle.com For the tetrapeptide to reach its intracellular targets, it must escape from these vesicles before they mature into lysosomes, where the peptide would be degraded. The mechanisms of endosomal escape are not fully understood but are thought to involve the destabilization of the endosomal membrane by the peptide. The accumulation of positively charged peptides within the endosome can lead to an influx of counter-ions and water, causing osmotic swelling and eventual rupture of the vesicle, a phenomenon known as the "proton sponge effect."

Studies on short oligoarginines have shown that their internalization efficiency and subsequent nuclear localization can be length-dependent. For example, the R4 peptide shows significantly less internalization compared to R8 peptides. nih.gov This suggests that the efficiency of both uptake and endosomal escape may be lower for shorter arginine-rich peptides like this compound.

Table 3: Cellular Uptake and Translocation Properties of Short Arginine-Rich Peptides

| Property | Observation for R4/Short Arginine Peptides | Implication for this compound | Reference |

| Membrane Binding | Lower affinity compared to longer oligoarginines. | Weaker initial interaction with the cell surface. | nih.gov |

| Internalization | Low level of internalization observed in living cells. | Likely less efficient cellular uptake compared to longer CPPs. | nih.gov |

| Primary Uptake Pathway | Predominantly endocytosis. | Entrapment in endosomes is a significant barrier. | nih.govresearchgate.net |

| Endosomal Escape | Inefficient. | A major challenge for intracellular delivery of cargo. | elifesciences.orgnih.govebi.ac.ukbiorxiv.orgresearchgate.netgoogle.com |

Influence of Membrane Composition and Curvature on Interaction Dynamics

The interaction of the this compound tetrapeptide with cellular membranes is fundamentally governed by its highly cationic nature and the specific properties of its constituent amino acids. Containing three arginine residues and one lysine residue, the peptide exhibits a strong electrostatic affinity for negatively charged components of lipid bilayers.

The composition of the membrane is a critical determinant of the interaction strength. The peptide is expected to preferentially bind to membranes containing anionic lipids, such as phosphatidylserine (B164497) or phosphatidylglycerol, due to strong electrostatic attractions. reading.ac.uk The guanidinium group of arginine is particularly effective in this regard, capable of forming bidentate hydrogen bonds with the phosphate groups of lipids, an interaction more robust than that formed by lysine's primary amine group. reading.ac.uknih.gov In contrast, interactions with purely zwitterionic membranes, like those composed of phosphatidylcholine, would be significantly weaker. reading.ac.uk

Membrane curvature is another key factor influencing the peptide's behavior. Arginine-rich peptides are known to induce and interact with regions of membrane curvature. nih.gov The guanidinium headgroup of arginine can coordinate with multiple lipid headgroups simultaneously, leading to steric crowding that can generate positive curvature. nih.gov Conversely, the electrostatic interactions can lead to membrane thinning and the induction of negative curvature along a perpendicular axis. nih.gov This capacity to generate negative Gaussian curvature (a saddle-like shape) is a critical step in processes like membrane pore formation and the translocation of peptides across the bilayer. nih.govucla.edu The presence of lysine alongside arginine may modulate the precise geometry of these membrane deformations. nih.gov The peptide's ability to promote such topological changes suggests a dynamic interplay where the peptide not only binds to but also actively remodels the local membrane architecture.

Table 1: Predicted Interaction of this compound with Different Membrane Types

| Membrane Characteristic | Predicted Interaction Dynamics | Primary Driving Forces | Potential Outcome |

| Anionic Lipid Content (e.g., POPG, DOPS) | Strong, high-affinity binding | Electrostatic attraction, bidentate hydrogen bonding (Arginine-Phosphate) reading.ac.uk | Membrane perturbation, potential for pore formation or translocation nih.govnih.gov |

| Zwitterionic Lipid Content (e.g., DOPC) | Weak, transient binding | Weaker electrostatic and van der Waals forces | Minimal membrane disruption reading.ac.uk |

| High Positive Curvature | Favorable binding to curved surfaces | Accommodation of peptide structure | Localization at highly curved regions like buds or vesicles |

| Induction of Curvature | Peptide can actively alter membrane shape | Arginine-lipid headgroup coordination nih.gov | Generation of negative Gaussian curvature, facilitating membrane destabilization nih.govucla.edu |

Glycosaminoglycan Binding and Extracellular Matrix Engagement

Interaction with Heparan Sulfate (B86663) and Chondroitin (B13769445) Sulfate

Glycosaminoglycans (GAGs) are long, linear polysaccharides characterized by a high density of negative charges stemming from sulfate and uronic acid groups. nih.gov This polyanionic nature makes them prime binding partners for the highly cationic this compound peptide. The interaction is predominantly driven by strong, multivalent electrostatic forces between the peptide's positive charges (from arginine and lysine) and the negative charges on GAGs like heparan sulfate (HS) and chondroitin sulfate (CS). nih.govnih.gov

Heparan sulfate, in particular, is known to interact with a vast array of proteins, often through specific binding motifs rich in basic amino acids. nih.gov The arrangement of sulfated domains within the HS chain creates specific recognition sites that can confer binding specificity. nih.gov While the primary interaction for a short peptide like this compound would be electrostatic, the specific sulfation pattern of the GAG chain it encounters could modulate the binding affinity. nih.gov Similarly, chondroitin sulfate, another major GAG in the extracellular matrix and on cell surfaces, presents binding sites for cationic molecules. nih.gov Oversulfated CS variants, for instance, have been shown to bind strongly to heparin-binding growth factors, indicating that specific CS structures can act as receptors. nih.gov The tetrapeptide is expected to bind robustly to both HS and CS, potentially competing with or modulating the interactions of larger proteins with these GAGs.

Table 2: Characteristics of GAG Interactions with this compound

| Glycosaminoglycan | Key Structural Features | Basis of Interaction with Peptide | Biological Implication of Binding |

| Heparan Sulfate (HS) | Repeating disaccharide units with variable N- and O-sulfation nih.gov | Strong electrostatic attraction to sulfated domains | Modulation of growth factor signaling, cell adhesion, and pathogen entry nih.govnih.gov |

| Chondroitin Sulfate (CS) | Repeating disaccharide units of glucuronic acid and N-acetylgalactosamine with variable sulfation nih.gov | Strong electrostatic attraction to sulfate and carboxyl groups | Involvement in neural development, inflammation, and structural support of tissues nih.gov |

Role in Extracellular Matrix Assembly and Remodeling Processes

The binding of this compound to GAGs, which are integral components of proteoglycans, directly implicates the peptide in the dynamics of the extracellular matrix (ECM). The ECM is a complex network that undergoes constant assembly and remodeling to regulate cell behavior and tissue mechanics. nih.govnih.gov

Furthermore, arginine itself is a metabolic precursor for proline and hydroxyproline, which are critical amino acids for the synthesis of collagen, the main structural protein of the ECM. nih.gov While this is a function of the free amino acid, a high local concentration of arginine-containing peptides could potentially influence cellular metabolic pathways related to ECM production. nih.gov The process of ECM remodeling is tightly controlled by enzymes such as matrix metalloproteinases and lysyl oxidases. nih.govnih.gov The binding of a cationic peptide to the ECM could alter the substrate availability or local environment for these enzymes, thus indirectly influencing the rate and nature of ECM turnover.

Inorganic Ion Coordination and Chelation Phenomena

Interaction with Divalent Metal Ions and Their Biological Implications

Peptides are well-established ligands capable of coordinating metal ions, a process critical to the function of many metalloproteins and a factor in various physiological and pathological states. nih.govcnr.it The this compound peptide possesses several potential metal-binding sites, including the N-terminal amino group, the C-terminal carboxylate group, backbone amide nitrogens and carbonyl oxygens, the ε-amino group of the lysine residue, and the guanidinium groups of the arginine residues.

The interaction with biologically relevant divalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), is of particular interest. nih.gov These ions are crucial cofactors for enzymes but can be toxic in their free form. Peptides can act as chelators, binding these ions and modulating their bioavailability and reactivity. nih.govrsc.org While the arginine guanidinium group is typically a weaker metal ligand than histidine or cysteine, it can participate in metal coordination, particularly with Cu²⁺. nih.govacs.org The lysine side-chain amine also provides a potential coordination site. The formation of a metal-peptide complex can induce significant conformational changes in the peptide, thereby altering its interactions with other biological targets.

Table 3: Potential Coordination of Divalent Metal Ions by this compound

| Divalent Metal Ion | Potential Peptide Ligand Groups | Potential Biological Implication of Chelation |

| Copper (Cu²⁺) | N-terminal amine, backbone carbonyls, Lysine ε-amino group, Arginine guanidinium group nih.govacs.org | Modulation of redox activity, influence on enzymes requiring copper. |

| Zinc (Zn²⁺) | N-terminal amine, backbone carbonyls, Lysine ε-amino group nih.gov | Regulation of Zn²⁺-dependent enzymes (e.g., metalloproteinases), structural stabilization of the peptide. |

| Manganese (Mn²⁺) | N-terminal amine, backbone carbonyls, C-terminal carboxylate nih.gov | Influence on Mn²⁺-dependent enzymes and cellular signaling. |

| Iron (Fe²⁺) | N-terminal amine, C-terminal carboxylate, backbone carbonyls nih.gov | Sequestration of redox-active iron, potential antioxidant effect. |

Mechanisms of Chelation and Ligand Exchange

Chelation is the process by which a single ligand, in this case the tetrapeptide, binds to a central metal ion through multiple donor atoms, forming a stable, ring-like structure known as a chelate. nih.gov this compound can act as a multidentate ligand, offering several donor groups for coordination. The formation of a metal-peptide complex is a ligand exchange reaction, where the donor groups on the peptide displace weaker ligands, typically water molecules, from the metal ion's coordination sphere.

Mechanistic Investigations into Biological Modulatory Roles of L Arginyl L Lysyl L Arginyl L Arginine

Cellular Internalization and Intracellular Trafficking Pathways

The ability of arginine-rich CPPs to traverse cellular membranes is a subject of intense research, with evidence pointing to multiple, often coexisting, pathways. The internalization mechanism can be influenced by factors such as the peptide's concentration, the length of the arginine chain, and the cell type acs.orgportlandpress.com. The primary modes of entry are broadly categorized as energy-dependent endocytosis and energy-independent direct translocation nih.govmdpi.com.

Clathrin-mediated endocytosis is a major pathway for the internalization of various molecules from the plasma membrane into intracellular vesicles qiagen.com. For arginine-rich CPPs, its role is debated and appears to be context-dependent. Some studies report that clathrin-dependent endocytosis is a potential uptake mechanism nih.gov. Research using photo-cross-linking probes with octa-arginine (R8) identified the heparan sulfate (B86663) proteoglycan, syndecan-4, as a cell-surface receptor that facilitates uptake via clathrin-mediated endocytosis acs.org. Inhibition of this pathway with chlorpromazine (B137089) was also shown to block the uptake of other peptides, supporting the involvement of clathrin-coated pits elsevierpure.com.

Conversely, other significant research suggests that this pathway is not essential for the uptake of certain arginine-rich peptides. Studies using cells with a conditional knockdown of clathrin heavy chain (CHC) found that the internalization of the HIV-1 transactivator of transcription (TAT) peptide, a well-known arginine-rich CPP, was not affected nih.govnih.gov. This suggests that while clathrin-mediated endocytosis can contribute to the uptake of some arginine-rich peptides, it is not universally required, and alternative pathways are sufficient for cellular entry nih.govnih.gov.

In contrast, macropinocytosis, a form of endocytosis involving large, irregular vesicles, is widely implicated as a major uptake pathway for arginine-rich CPPs portlandpress.comnih.gov. This process is dependent on the rearrangement of the actin cytoskeleton nih.govresearchgate.net. Studies have shown that arginine-rich peptides, such as octa-arginine (R8), can induce the necessary actin rearrangement and that inhibitors of macropinocytosis significantly suppress peptide uptake nih.govresearchgate.net. The contribution of macropinocytosis appears to be dependent on the chain length of the oligoarginine peptide nih.gov. This pathway is considered one of the predominant routes of entry for these peptides nih.gov.

Direct translocation is a proposed energy-independent mechanism where CPPs cross the cell membrane without involving the endocytic machinery acs.org. This process is thought to occur through the direct interaction of the positively charged guanidinium (B1211019) groups of arginine residues with the negatively charged components of the cell membrane, leading to membrane destabilization and peptide entry nih.govresearchgate.net. Several models for this process have been proposed, including the formation of transient pores, inverted micelles, or a "carpet-like" mechanism that disrupts the bilayer nih.govresearchgate.net.

Evidence for direct translocation includes the observation that arginine-rich peptides can enter cells at low temperatures (4°C) or in the presence of metabolic inhibitors that block energy-dependent endocytosis portlandpress.comnih.govnih.gov. However, the prevalence of this mechanism is debated, with some initial findings being attributed to artifacts from cell fixation procedures nih.gov. It is now generally accepted that direct translocation can occur, particularly at higher CPP concentrations, while endocytic pathways may dominate at lower concentrations acs.orgnih.gov. The process is considered rapid and allows the peptide to gain direct access to the cytoplasm and other intracellular compartments unil.ch.

Table 1: Summary of Cellular Internalization Pathways for Arginine-Rich Peptides

| Pathway | Description | Key Findings | Supporting References |

|---|---|---|---|

| Clathrin-Dependent Endocytosis | Internalization via clathrin-coated pits, an energy-dependent process. | Involvement is debated. Some studies show it is a viable pathway, potentially mediated by receptors like syndecan-4 for R8. Others show it is not required for uptake of peptides like TAT. | nih.govacs.orgelsevierpure.comnih.govnih.gov |

| Caveolae-Mediated Endocytosis | Internalization via flask-shaped membrane invaginations called caveolae. | Generally considered not to be a primary uptake mechanism for arginine-rich peptides like TAT. | nih.govnih.gov |

| Macropinocytosis | Uptake of extracellular fluid in large vesicles (macropinosomes), dependent on actin rearrangement. | Considered a predominant, energy-dependent pathway for many arginine-rich CPPs, including R8. | portlandpress.comnih.govnih.govresearchgate.net |

| Direct Translocation | Energy-independent passage directly across the plasma membrane. | Occurs via interaction with membrane lipids, potentially forming transient pores or inverted micelles. More likely at higher peptide concentrations. | acs.orgnih.govnih.govresearchgate.netunil.ch |

Once inside the cell, arginine-rich peptides exhibit distinct distribution patterns. Following endocytic uptake, they are initially localized within endosomes, and for therapeutic applications, escape from these vesicles is a critical step nih.gov. Peptides that enter via direct translocation, however, can access the cytoplasm and nucleus directly nih.govunil.ch.

Short arginine-rich sequences have shown a strong propensity for nuclear and particularly nucleolar targeting. Research has demonstrated that the fusion of as few as four arginine residues to a green fluorescent protein (GFP) reporter resulted in significant protein accumulation in the nucleolus tandfonline.com. The nucleolus is a sub-nuclear structure primarily involved in ribosome synthesis and plays multiple roles in cellular metabolism, making it an important target tandfonline.com. The strong positive charge conferred by the arginine residues is considered a key determinant for this specific targeting tandfonline.com. In addition to the nucleolus, these peptides and their conjugates have been observed to localize throughout the cytoplasm and nucleus of cells mdpi.com.

Modulation of Gene Expression and Transcriptional Regulation

Direct evidence detailing the intrinsic ability of the specific tetrapeptide L-Arginyl-L-lysyl-L-arginyl-L-arginine to modulate gene expression is currently lacking in scientific literature. The primary role described for arginine-rich CPPs in this context is as vectors for the delivery of genetic material (e.g., DNA, siRNA) rather than as direct modulators of transcription. However, related research provides some insight into how its constituent amino acids and its use as a conjugate can influence gene expression.

There is no specific research available that demonstrates this compound or similar tetra-arginine peptides directly interacting with promoter or enhancer elements to regulate gene expression. The research focus has been on their cell-penetrating capabilities.

Furthermore, the amino acid L-arginine itself has been shown to regulate the expression of genes involved in critical cellular pathways. In chicken intestinal epithelial cells, L-arginine upregulates the gene expression of components in the Target of Rapamycin (TOR) signaling pathway, which stimulates protein synthesis nih.gov. In human T cells, L-arginine availability modulates metabolism and enhances survival through interactions with transcriptional regulators nih.gov. Macrophage consumption of L-arginine can modulate the expression of the CD3 zeta chain in T lymphocytes nih.gov. While these findings relate to the single amino acid, they underscore the bioactivity of arginine in cellular signaling that influences gene expression. It remains to be determined if these effects can be initiated by an arginine-containing peptide.

Table 2: Research Findings Related to Arginine and Gene Expression

| Compound/System | Effect on Gene Expression | Mechanism/Context | Supporting References |

|---|---|---|---|

| Arginine-conjugated PEI Polyplex | Increased reporter gene expression in tumors. | Enhanced delivery of the gene payload to the cell and nucleus due to arginine's cell-penetrating properties. | nih.gov |

| L-Arginine (amino acid) | Upregulated mRNA of TOR, 4E-BP1, and S6K1 in chicken enterocytes. | Stimulation of the TOR signaling pathway, leading to increased protein synthesis. | nih.gov |

| L-Arginine (amino acid) | Modulated T cell metabolism and survival. | Interaction with transcriptional regulators in human T cells. | nih.gov |

| L-Arginine (amino acid) | Modulated expression of CD3 zeta chain in T cells. | Depletion of extracellular L-arginine by macrophages led to decreased CD3 zeta expression. | nih.gov |

Interaction with Transcription Factors and Co-Activators

The regulation of gene expression is a fundamental cellular process orchestrated by the complex interplay of transcription factors and their co-activators. The methylation of arginine and lysine (B10760008) residues within these proteins has emerged as a critical post-translational modification (PTM) that influences their activity. nih.govresearchgate.netnih.govnih.gov Peptides composed of these amino acids, such as this compound, may play a role in these regulatory networks.

Short peptides, typically consisting of 2 to 7 amino acids, have been shown to penetrate the cell nucleus and interact with DNA and proteins involved in gene regulation. nih.govresearchgate.net The methylation of transcription factors can either enhance or repress their function. For instance, arginine methylation of the RUNX1 transcription factor prevents its interaction with the corepressor SIN3A, leading to increased transcriptional activity. nih.gov Conversely, methylation can also act as a docking site for regulatory proteins that modulate protein stability and function. researchgate.netnih.gov The high density of arginine and lysine residues in this compound suggests it could potentially interact with enzymes that mediate these modifications, such as protein arginine methyltransferases (PRMTs) and lysine methyltransferases (KMTs), or with the transcription factors themselves, thereby influencing gene expression. nih.govnih.gov

Epigenetic Modulation via Histone Interactions or Chromatin Remodeling

Epigenetic regulation, which involves heritable changes in gene function without altering the DNA sequence, is heavily reliant on post-translational modifications of histone proteins. nih.gov The tails of histone proteins are rich in lysine and arginine residues, making them prime targets for modifications like methylation and acetylation, which in turn affect chromatin structure and gene accessibility. nih.gov

Short peptides can influence the epigenetic landscape by interacting with histones and the enzymes that modify them. nih.govresearchgate.net For example, L-arginine has been shown to modulate the epigenetic regulation of interleukin-10 production in neonatal regulatory T-cells through DNA hypomethylation, rather than direct histone modification. nih.gov This indicates that the availability of amino acids like arginine can have downstream effects on epigenetic marks. Histone modifications such as H3K27me3 are crucial for epigenetic silencing and are maintained by a read/write mechanism involving complexes like PRC2. nih.gov The presence of a peptide like this compound, with its concentration of positively charged residues, could potentially interfere with or modulate the electrostatic interactions between histones and DNA, or influence the activity of histone-modifying enzymes.

Impact on Protein Folding, Assembly, and Stabilization Dynamics

The proper folding of proteins is essential for their function, and misfolding can lead to aggregation and various diseases. L-arginine is widely recognized for its role in promoting protein refolding and suppressing aggregation. nih.govnih.govresearchgate.net

L-arginine is a common additive in protein refolding protocols due to its ability to prevent the formation of protein aggregates. nih.govresearchgate.net It is believed to exert this effect through various mechanisms, including interacting with tryptophan side chains and suppressing protein-protein interactions that lead to aggregation. nih.govresearchgate.net Studies have shown that both L-arginine and L-lysine can prevent the aggregation of proteins like myofibrillar proteins. nih.gov While L-arginine is generally a suppressor of aggregation, under certain conditions, it can paradoxically accelerate the aggregation of specific proteins. nih.gov The chaperone-like activity of L-arginine suggests that a peptide rich in this amino acid, such as this compound, could exhibit similar properties, potentially by binding to folding intermediates and preventing their aggregation. nih.gov

The self-assembly of proteins into larger, ordered supramolecular structures is a key aspect of many biological functions. nih.govmdpi.comrsc.orgnih.gov Peptides themselves can self-assemble into various nanostructures. nih.gov The presence of additives like L-arginine can influence the formation of these complexes. For instance, L-arginine has been observed to induce the transformation of protein aggregates into distinct supramolecular structures. nih.gov The high positive charge density of this compound could allow it to interact with and influence the assembly of protein complexes through electrostatic interactions. ub.edu

Interference with Microbial Cellular Integrity and Processes (Mechanistic Studies)

Arginine-rich and lysine-containing peptides are well-known for their antimicrobial properties. nih.gov Their primary mechanism of action often involves the disruption of microbial cell membranes.

Cationic antimicrobial peptides are attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov The subsequent interaction leads to membrane disruption and permeabilization, ultimately causing cell death. nih.govnih.gov

Studies comparing arginine- and lysine-containing peptides have shown that increasing the arginine content often enhances antimicrobial activity. nih.gov This is attributed to the guanidinium group of arginine, which can form more stable interactions with the phosphate (B84403) groups of membrane lipids compared to the primary amine group of lysine. nih.gov For some peptides, a higher arginine content leads to increased membrane permeabilization, while for others, it enhances translocation across the membrane to act on intracellular targets. nih.gov Therefore, it is highly probable that this compound, with its three arginine residues, would exhibit potent antimicrobial activity primarily through the disruption and permeabilization of bacterial membranes. frontiersin.orguu.nluu.nl

Inhibition of Bacterial Biofilm Formation and Dispersal Mechanisms

Peptides rich in cationic residues, such as arginine and lysine, are a prominent class of antimicrobial peptides (AMPs) known to interfere with bacterial biofilms. nih.gov These biofilms are structured communities of bacteria encased in a self-produced matrix, which confers protection against antibiotics and host immune responses. nih.gov The anti-biofilm activity of these peptides is multifaceted, involving both the prevention of initial bacterial colonization and the disruption of established biofilms. nih.govmdpi.com

The primary mechanism often begins with the electrostatic interaction between the positively charged peptide (owing to arginine and lysine) and the negatively charged components of the bacterial cell surface and biofilm matrix, such as lipopolysaccharides (LPS) and lipoteichoic acid (LTA). nih.govnih.gov This interaction can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com Studies on various synthetic peptides have demonstrated a dose-dependent inhibition of biofilm formation by clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.comnih.gov

For pre-formed biofilms, arginine-rich peptides can induce dispersal. They can penetrate the biofilm matrix and kill the embedded bacteria. nih.gov Some peptides achieve this by disrupting the integrity of the bacterial membrane, while others can translocate into the cell to interfere with intracellular processes. nih.gov For instance, research on histone-derived antimicrobial peptides (HDAPs) indicates that increasing the arginine content enhances antibacterial activity by improving either membrane permeabilization or translocation into the bacteria. nih.gov A novel peptide, RK22, identified from the leech Hirudinaria manillensis, demonstrated a capacity to both inhibit the formation of and eradicate existing biofilms of methicillin-resistant S. aureus (MRSA). mdpi.com

It is noteworthy that L-arginine as a single amino acid can also modulate biofilm formation, though its effects are species-dependent. It has been shown to decrease biofilm production in Enterococcus faecalis nih.gov but promote it in Pseudomonas aeruginosa under certain conditions by acting as a signaling molecule that increases intracellular levels of cyclic-di-GMP. asm.org

Table 1: Examples of Arginine/Lysine-Containing Peptides and their Anti-Biofilm Activity

| Peptide/Compound | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Arginine-rich HDAPs (e.g., Buforin II) | Bacteria | Increased antibacterial activity and translocation with higher arginine content. | nih.gov |

| RK22 | Staphylococcus aureus (incl. MRSA) | Inhibited biofilm formation and promoted eradication of preformed biofilms. | mdpi.com |

| GL13K | Streptococcus gordonii, Porphyromonas gingivalis | Killed bacteria and prevented biofilm formation on titanium surfaces. | plos.org |

| L-arginine | Enterococcus faecalis | Decreased biofilm formation. | nih.gov |

| L-arginine | Pseudomonas aeruginosa | Promoted biofilm formation. | asm.org |

Antiviral Mechanisms: Inhibition of Viral Entry or Replication in vitro

Cationic peptides containing arginine and lysine residues are widely investigated for their antiviral properties. nih.govnih.gov Their broad-spectrum activity often targets the physical integrity of viruses, particularly enveloped viruses. nih.gov The primary mechanism involves the electrostatic attraction between the positively charged peptide and the negatively charged viral envelope or capsid proteins. nih.gov This interaction can lead to the disruption of the viral envelope or the aggregation of viral particles, thereby preventing the virus from attaching to and entering host cells. nih.govnih.gov

In vitro studies have demonstrated that these peptides can inhibit various stages of the viral life cycle:

Inhibition of Viral Entry: Many antiviral peptides (AVPs) act by directly binding to the virus or to host cell receptors, blocking the attachment and subsequent fusion of the virus with the host cell membrane. nih.gov For example, a dimeric peptide rich in lysine and arginine, (KKYRYHLKPF)2K, was found to impair Chikungunya virus (CHIKV) infection by interfering with the early steps of viral attachment and internalization into host cells. nih.gov

Inhibition of Viral Replication: Some peptides, after entering the cell, can interfere with the replication of the viral genome or the synthesis of viral proteins. nih.gov The same (KKYRYHLKPF)2K peptide that blocked CHIKV entry was also shown to inhibit the Zika virus (ZIKV) replicative cycle at post-entry steps, reducing viral RNA and protein levels. nih.gov

Modulation of Host Factors: The antiviral effect can also be indirect. For instance, hyperbranched poly-L-lysine nanopolymers modified with L-arginine demonstrated enhanced antiviral activity against SARS-CoV-2. mdpi.com It is proposed that the addition of arginine modifies the surface charge of the nanopolymer, enhancing its ability to compete with the virus for binding to the cellular receptor ACE2. mdpi.com

The antagonism between L-lysine and L-arginine is also a factor in virology. For some viruses, like certain herpesviruses, arginine is an essential amino acid for the synthesis of viral proteins. High concentrations of lysine can competitively inhibit the uptake or utilization of arginine, thereby suppressing viral replication. bates.edu

Influence on Specific Signal Transduction Cascades

While direct evidence for this compound is unavailable, peptides containing arginine-rich motifs (ARMs) are known to play significant roles in signal transduction by mediating protein-protein and protein-nucleic acid interactions.

Modulation of Kinase or Phosphatase Activities

Signal transduction is frequently mediated by protein kinases, which phosphorylate target proteins, and phosphatases, which remove phosphate groups. youtube.com Arginine-rich sequences can influence these pathways. For example, the interaction of cGMP-dependent protein kinase with poly(L-arginine) results in conformational changes that activate its basal catalytic activity while inactivating cGMP binding. frontiersin.org

Furthermore, many signaling pathways rely on docking motifs, which are short peptide sequences that recruit kinases to their substrates. D-motifs, which are docking sites for mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, often contain basic residues like arginine. embopress.org A D-motif with the sequence RKVKPAPLEI was identified in the GAB1 signaling adapter protein, highlighting the role of such motifs in organizing signaling complexes. embopress.org The ERK pathway itself is a critical cascade of kinases (Ras-Raf-MEK-ERK) that relays signals from cell surface receptors to the nucleus to control fundamental cellular processes. youtube.com

Interference with Receptor-Ligand Interactions

Arginine- and lysine-rich peptides can interfere with receptor-ligand interactions, a cornerstone of cellular signaling.

Immune Checkpoint Blockade: Peptides have been designed to block the interaction between the PD-1 receptor on T-cells and its ligand PD-L1 on tumor cells. This blockade disrupts an immunosuppressive signal, restoring the T-cells' ability to attack the tumor. nih.gov

DNA Binding: The transcription factor Oct4, crucial for stem cell pluripotency, contains a positively charged arginine-lysine (RK) motif that is essential for binding to the minor groove of DNA. nih.govnih.gov This interaction is finely tuned by other parts of the protein, demonstrating how RK motifs are key to specific receptor (transcription factor) and ligand (DNA) recognition. nih.gov

Membrane Interactions: Arginine-rich cell-penetrating peptides (CPPs) function by interacting with and crossing the cell membrane. This process involves binding to negatively charged lipids on the cell surface, which can be considered a form of receptor-ligand interaction that ultimately leads to peptide internalization. nih.gov

Activation or Inhibition of Downstream Signaling Effectors

The binding of a ligand to its receptor initiates a cascade that activates or inhibits downstream effectors. Arginine plays a fundamental role as the sole substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). drugbank.com NO is a critical signaling molecule that acts as a downstream effector by activating the enzyme guanylate cyclase, which in turn produces cyclic GMP (cGMP), another key second messenger that mediates numerous physiological effects, including vasodilation and neurotransmission. drugbank.com